molecular formula C18H24N2O5 B2873665 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899963-23-6

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2873665
CAS RN: 899963-23-6
M. Wt: 348.399
InChI Key: QETNJRMGIIBXIC-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as DNM-2, is a small molecule inhibitor that has been shown to disrupt dynamin-dependent endocytosis. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Receptor Binding Affinity and Potential Therapeutic Applications

  • Serotonin and Adrenoceptor Ligands : Compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide have been evaluated for their binding affinity and functional activity at serotonin (5-HT1A) and α1-adrenoceptor subtypes. Such compounds have shown promise as α1 receptor antagonists and 5-HT1AR agonists. This suggests potential applications in developing treatments for conditions involving these receptors, such as anxiety, depression, and hypertension (Franchini et al., 2014).

  • Neuroprotective and Antinociceptive Activities : Extensions of this work have led to the identification of compounds with significant neuroprotective and antinociceptive activities, suggesting a new strategy for pain control and possibly the treatment of neurodegenerative diseases (Franchini et al., 2017).

Synthesis and Structural Analysis of Bioactive Compounds

  • Synthetic Approaches : Novel synthetic approaches have been developed for the synthesis of di- and mono-oxalamides, including compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. These methods offer operationally simple and high-yielding routes to both anthranilic acid derivatives and oxalamides, which are crucial for pharmaceutical development (Mamedov et al., 2016).

  • Bioactive Compound Synthesis : Research into the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening demonstrates the utility of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in generating bioactive compounds. These findings are critical for the discovery of new drugs and the exploration of their mechanisms of action (Santos et al., 2000).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12-5-6-15(23-2)14(9-12)20-17(22)16(21)19-10-13-11-24-18(25-13)7-3-4-8-18/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETNJRMGIIBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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